molecular formula C14H14FNO2 B2365638 2-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1448074-85-8

2-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No. B2365638
CAS RN: 1448074-85-8
M. Wt: 247.269
InChI Key: DLFIRKWNJMRXAC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FPEA belongs to a class of compounds known as amides, which are widely used in drug discovery and development. In

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Derivatives of naphtho-furan, including compounds related to 2-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide, have been synthesized and shown to exhibit good antibacterial and anti-fungal activity (Nagarsha et al., 2023).

Anticancer Activity

  • Synthesis and Anticancer Activity : Research has indicated that derivatives of 2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, closely related to the compound , exhibit potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Anticonvulsant Activities

  • Anticonvulsant Properties : Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which include a structural resemblance to 2-(4-fluorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide, have demonstrated outstanding activity against seizures in mice, rivaling the effects of phenytoin (Kohn et al., 1993).

Synthesis and Structural Analysis

  • Synthesis Techniques and Characterization : Various studies have focused on the synthesis of derivatives and analogs of N-(furan-2-ylmethyl)acetamides, including methods for their efficient production and characterization of their structural properties (Raju et al., 2022).

Anti-Inflammatory Activity

  • Anti-Inflammatory Activity : Derivatives of N-(3-chloro-4-fluorophenyl) acetamide, structurally related to the compound , have been synthesized and shown to exhibit significant anti-inflammatory activity in studies (Sunder et al., 2013).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c15-13-3-1-11(2-4-13)9-14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFIRKWNJMRXAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCC2=COC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide

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